molecular formula C9H7BrN2O B2720140 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone CAS No. 296265-20-8

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone

Cat. No.: B2720140
CAS No.: 296265-20-8
M. Wt: 239.072
InChI Key: OHZBVWWAKOKDFM-UHFFFAOYSA-N
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Description

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O. It is a solid substance, typically appearing as a white powder. This compound is relatively stable at room temperature and can dissolve in certain organic solvents . It is often used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules .

Mechanism of Action

Chemical Reactions Analysis

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can undergo several types of chemical reactions:

Scientific Research Applications

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Medicine: This compound may be explored for its potential therapeutic properties.

    Industry: It is used in the production of other chemicals and materials

Comparison with Similar Compounds

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(6-bromo-1H-benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZBVWWAKOKDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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